Cas no 53026-37-2 (L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI))
53026-37-2 structure
Product Name:L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI)
Numéro CAS:53026-37-2
Le MF:C48H82O18
Mégawatts:947.153897762299
CID:378779
PubChem ID:3085028
Update Time:2025-04-19
L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI)
- K 41
- L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:
- HY-136943
- 53026-37-2
- Antibiotic K-41A
- K 41A
- L-xylo-L-manno-alpha-D-gluco-L-ribo-alpha-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonic acid, 9,13:P17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-((2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-, (29S)-
- Antibiotic 37454 RP
- CHEBI:219814
- Antibiotic K 41
- CS-0135447
- K-41A
- (2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid
- Antibiotic A 32887
- 37454 RP
- AKOS040746943
- Stereoisomer of 6-((3,9-dimethoxy-2,4,10-trimethyl-2-(octahydro-5'-(tetrahydro-6-hydroxy-3,5,6-trimethyl-4-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-2H-pyran-2-yl)(2,2'-bifuran-5-yl)-1,6-dioxaspiro(4.5)dec-7-yl)methyl)tetrahydro-alpha,2-dihydroxy-4,5-dimethoxy-3,5-dimethyl-2H-pyran-2-acetic acid
- K-41
-
- Piscine à noyau: 1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)/t23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1
- La clé Inchi: QFHLVPYVNFSTBE-SMAIMEEGSA-N
- Sourire: O1[C@](C)([C@H]2CC[C@@H]([C@H]3CC[C@H]([C@@H]4[C@@H](C)[C@@H]([C@@H](C)[C@@](C)(O)O4)O[C@H]4CC[C@@H]([C@@H](C)O4)OC)O3)O2)[C@@H]([C@@H](C)[C@@]21[C@H](C)[C@@H](C[C@@H](C[C@H]1[C@@](C)([C@H]([C@H](C)[C@]([C@H](C(=O)O)O)(O)O1)OC)OC)O2)OC)OC
Propriétés calculées
- Qualité précise: 946.55
- Masse isotopique unique: 946.55
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 18
- Comptage des atomes lourds: 66
- Nombre de liaisons rotatives: 14
- Complexité: 1660
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 25
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 218Ų
Propriétés expérimentales
- Dense: 1.25
- Point d'ébullition: 913.8°Cat760mmHg
- Point d'éclair: 252.7°C
- Le PSA: 217.98000
- Le LogP: 3.94180
L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00DZLM-1mg |
K 41 |
53026-37-2 | ≥70% | 1mg |
$289.00 | 2024-04-30 | |
| A2B Chem LLC | AG51866-1mg |
K 41 |
53026-37-2 | ≥70% | 1mg |
$205.00 | 2024-04-19 |
L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI) Littérature connexe
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
53026-37-2 (L-xylo-L-manno-a-D-gluco-L-ribo-a-L-gluco-D-glycero-3,13,29-Triacontatriulo-13,16-furanose-3,7:29,25-dipyranosonicacid, 9,13:17,20:21,24-trianhydro-4,8,10,12,14,18,19,22,23,26,28,30-dodecadeoxy-4,12,14,26,28-pentamethyl-6,16-di-C-methyl-5,6,11,15-tetra-O-methyl-27-O-[(2R,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]-,(29S)- (9CI)) Produits connexes
- 113378-31-7(Semduramicin)
- 17090-79-8(Monensin)
- 208599-88-6(Primulasaponin II)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fournisseurs recommandés
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot